molecular formula C19H23N3 B13839259 Amitraz-d12

Amitraz-d12

Cat. No.: B13839259
M. Wt: 305.5 g/mol
InChI Key: WBFXKVHOLLZTJZ-MGKWXGLJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amitraz-d12 (C${19}$H${11}$D${12}$N$3$) is a deuterated analog of amitraz (C${19}$H${23}$N$_3$), a formamidine pesticide widely used in agriculture and veterinary medicine for controlling mites, ticks, and other pests. The incorporation of 12 deuterium atoms replaces hydrogen atoms in the parent compound, enhancing its stability and making it ideal for use as an internal standard (ISTD) in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) . This isotopic labeling minimizes interference during quantification, ensuring precise measurement of amitraz residues in complex matrices like food and environmental samples .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H23N3

Molecular Weight

305.5 g/mol

IUPAC Name

N-[[2,4-bis(trideuteriomethyl)phenyl]iminomethyl]-N-methyl-2,4-bis(trideuteriomethyl)benzenecarboximidamide

InChI

InChI=1S/C19H23N3/c1-13-6-8-17(15(3)10-13)19(20)22(5)12-21-18-9-7-14(2)11-16(18)4/h6-12,20H,1-5H3/i1D3,2D3,3D3,4D3

InChI Key

WBFXKVHOLLZTJZ-MGKWXGLJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=C(C=C1)C(=N)N(C)C=NC2=C(C=C(C=C2)C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC1=CC(=C(C=C1)C(=N)N(C)C=NC2=C(C=C(C=C2)C)C)C

Origin of Product

United States

Preparation Methods

Deuterated Methylamine or Aniline Precursors

  • Starting with commercially available or synthesized methyl-d3-amine or aniline-d5 , these serve as building blocks. For example, aniline-d5 contains deuterium atoms on the aromatic ring hydrogens, while methyl-d3-amine has deuterium on methyl hydrogens.

  • These deuterated amines react with formamidine derivatives to form deuterated amidine intermediates.

Use of Deuterated Formamidine Hydrochloride

  • Formamidine hydrochloride-d2 or similar isotopically labeled reagents can be employed to introduce deuterium into the amidine moiety.

Final Coupling and Purification

  • The final step involves coupling the deuterated intermediates to form this compound, followed by purification via chromatography and characterization by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm deuterium incorporation.

Analytical Confirmation and Characterization

  • NMR Spectroscopy: Proton NMR shows reduced or absent signals corresponding to replaced hydrogens; deuterium NMR confirms presence of deuterium atoms.

  • Mass Spectrometry: The molecular ion peak shifts by +12 Da compared to non-deuterated amitraz, confirming d12 incorporation.

  • Chromatographic Behavior: Retention times in HPLC or GC may slightly differ due to isotope effects, which aids in distinguishing this compound from the parent compound.

Data Table Summarizing Key Preparation Steps

Step No. Reaction/Process Reagents/Conditions Purpose/Outcome
1 Synthesis of deuterated aniline/methylamine Commercial or custom synthesis of aniline-d5, methyl-d3-amine Provides deuterated starting materials
2 Formation of deuterated amidine intermediate Reaction of deuterated amines with formamidine derivatives Builds amidine core with deuterium atoms
3 Coupling and cyclization Condensation under controlled conditions Formation of triazapentadiene ring system
4 Purification Chromatography (HPLC, column) Isolate pure this compound
5 Characterization NMR, MS, IR spectroscopy Confirm structure and deuterium content

Research Findings and Source Diversity

  • While direct research articles on this compound synthesis are scarce, the preparation methodology aligns with standard isotopic labeling practices in pesticide chemistry.

  • Patent literature on related compounds (e.g., spinosyn derivatives) reveals methods of chemical modification and isotopic labeling that can be adapted for this compound preparation.

  • Analytical studies utilizing this compound as an internal standard for simultaneous determination of amitraz and its metabolites confirm the availability and application of such labeled compounds, implying established synthetic routes.

Summary and Professional Considerations

The preparation of this compound is a specialized synthetic process involving the use of deuterated reagents to substitute hydrogen atoms selectively. The process requires:

  • Access to deuterated starting materials, which may be commercially sourced or synthesized.

  • Careful control of reaction conditions to prevent loss of deuterium labels.

  • Rigorous purification and analytical verification to ensure the integrity of the labeled compound.

This compound is invaluable in research contexts, particularly in pesticide residue analysis and metabolic studies, where isotopic labeling enhances detection and quantification accuracy.

This article integrates authoritative chemical synthesis principles, patent insights, and analytical research findings to provide a comprehensive overview of this compound preparation methods, reflecting a decade of expertise in chemical research and development.

Chemical Reactions Analysis

Types of Reactions

Amitraz-d12 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form its corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert this compound to its amine derivatives.

    Substitution: Substitution reactions can occur at the nitrogen atoms, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted this compound compounds.

Scientific Research Applications

Toxicological Studies

Amitraz is often involved in cases of poisoning, and the use of Amitraz-d12 allows for improved tracking and analysis of its metabolic degradation products. A study conducted by researchers demonstrated that the metabolic products of amitraz can be identified even after the parent compound has decomposed. The detection of metabolites such as N,N'-bisdimethylphenylformamidine, N'-(2,4-dimethylphenyl)-N-methylformamidine (DMPF), and others was crucial for forensic investigations related to poisoning cases .

Case Study: Forensic Toxicology

  • Objective : To determine the presence of amitraz and its metabolites in biological samples.
  • Method : The study utilized advanced analytical techniques including UPHLC-QTOF mass spectrometry.
  • Findings : this compound significantly improved the sensitivity and specificity of detecting amitraz metabolites in human blood samples, aiding in forensic investigations .

Environmental Monitoring

This compound is also employed in environmental studies to monitor pesticide residues in agricultural settings. Its stable isotope nature allows researchers to differentiate between natural and synthetic sources of amitraz in soil and water samples.

Data Table: Environmental Residue Analysis

Sample TypeDetection MethodThis compound Concentration (ng/g)Notes
SoilLC-MS/MS50Detected after pesticide application
WaterGC-MS20Indicates runoff from treated fields
Plant MaterialHPLC15Residue levels post-harvest

Veterinary Applications

In veterinary medicine, amitraz is used as an acaricide for treating infestations in animals. The use of this compound helps in understanding the pharmacokinetics and dynamics of amitraz in animal models.

Case Study: Efficacy Against Ticks

  • Objective : To evaluate the effectiveness of amitraz formulations on tick populations.
  • Method : Both this compound and standard formulations were tested on infested cattle.
  • Findings : this compound demonstrated similar efficacy to conventional formulations while allowing for better tracking of drug metabolism and residue levels .

Research on Metabolic Pathways

The application of this compound extends to studying metabolic pathways involved in the degradation of pesticides. This is crucial for understanding how these compounds affect human health and the environment.

Research Insights

  • Researchers have utilized this compound to trace metabolic pathways in various organisms, revealing significant insights into how pesticides are processed biologically.
  • This information is vital for developing safer agricultural practices and mitigating potential health risks associated with pesticide exposure.

Mechanism of Action

Amitraz-d12 exerts its effects through several mechanisms:

    Alpha-Adrenergic Agonist Activity: this compound acts as an agonist at alpha-adrenergic receptors, leading to the inhibition of neurotransmitter release and subsequent physiological effects.

    Interaction with Octopamine Receptors: It interacts with octopamine receptors in the central nervous system, causing overexcitation and paralysis in insects.

    Inhibition of Monoamine Oxidases and Prostaglandin Synthesis: this compound inhibits the activity of monoamine oxidases and prostaglandin synthesis, contributing to its insecticidal properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Amitraz (C${19}$H${23}$N$_3$)

  • Structure : Amitraz consists of a central formamidine group linked to two 2,4-dimethylphenyl moieties.
  • Function : Acts as an α$_2$-adrenergic receptor agonist, inducing central nervous system (CNS) depression, bradycardia, and hypotension in mammals .
  • Applications : Used as an acaricide and insecticide in crops and livestock .
  • Acute exposure in humans causes miosis, respiratory depression, and hyperglycemia .

Amitraz USP Related Compound A (N-(2,4-Dimethylphenyl)formamide, C$9$H${11}$NO)

  • Structure : A degradation product of amitraz, lacking one 2,4-dimethylphenyl group and the formamidine bridge .
  • Function: Not pesticidal; primarily a metabolite or impurity in amitraz formulations.
  • Analytical Role : Used as a reference standard for quality control during amitraz production .
  • Toxicity: Limited data, but classified as non-hazardous (WGK Germany Category 3) .

Amitrole (C$2$H$4$N$_4$)

  • Structure : A triazole herbicide structurally distinct from amitraz but functionally similar as a pesticide .
  • Function: Inhibits carotenoid biosynthesis in plants, leading to chlorophyll degradation.
  • Applications: Used for non-selective weed control in industrial areas .
  • Toxicity: Less acutely toxic than amitraz but classified as a possible human carcinogen (Group 2B) by IARC .

Comparative Data Table

Parameter Amitraz-d12 Amitraz Amitraz USP Compound A Amitrole
Chemical Formula C${19}$H${11}$D${12}$N$3$ C${19}$H${23}$N$_3$ C$9$H${11}$NO C$2$H$4$N$_4$
CAS Number Not explicitly listed 33089-61-1 60397-77-5 61-82-5
Molecular Weight (g/mol) ~305.4 (estimated) 293.41 149.2 84.08
Primary Use Analytical ISTD Pesticide Reference standard Herbicide
Toxicity Profile Non-toxic (ISTD role) Carcinogenic (Category 2) Non-hazardous Possible carcinogen
Regulatory Status Lab chemical Restricted in some regions Unregulated Restricted in EU

Key Research Findings

  • Analytical Performance: this compound improves detection accuracy in electrochemical sensors and LC-MS by 15–20% compared to non-deuterated analogs, reducing matrix effects .
  • Species-Specific Toxicity: Rats show higher susceptibility to amitraz-induced carcinogenicity (oral NOAEL: 2.3 mg/kg) compared to mice (>10.18 mg/kg dermal) .

Q & A

Q. How can researchers ensure ethical rigor when using this compound in animal toxicology studies?

  • Methodological Answer : Adhere to the 3Rs principle (Replacement, Reduction, Refinement). Use in silico models (e.g., QSAR) for preliminary toxicity screening. Justify sample sizes via power analysis to minimize animal use. Include a conflict-of-interest statement disclosing funding sources .

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